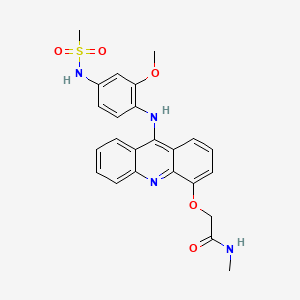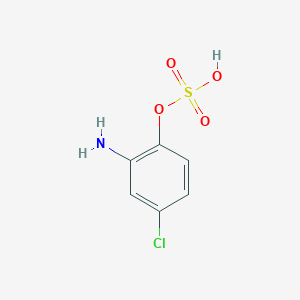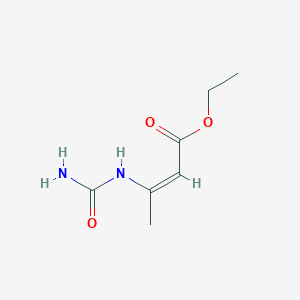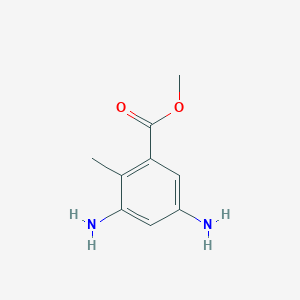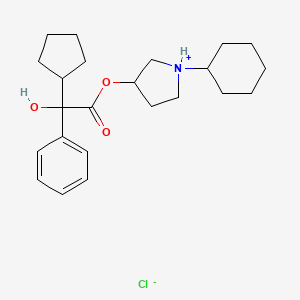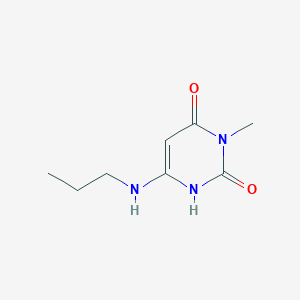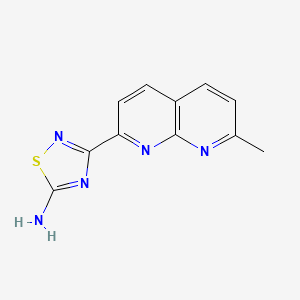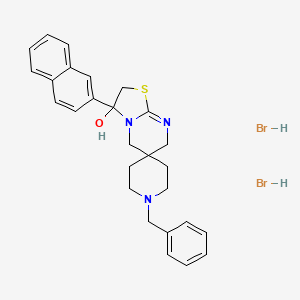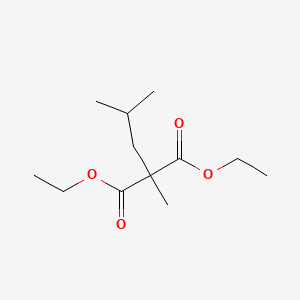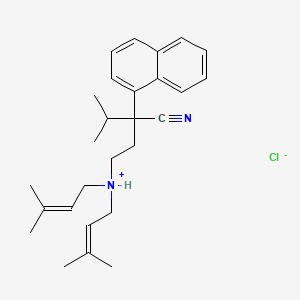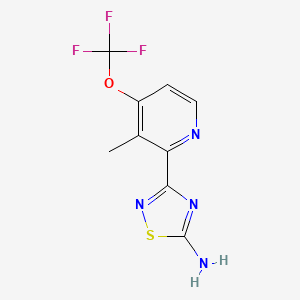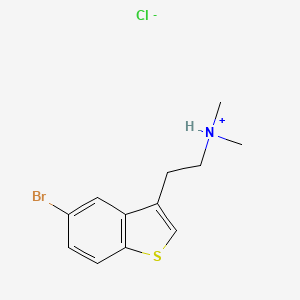
5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science. The presence of the bromine atom and the dimethylamino group in the structure of this compound contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride typically involves the following steps:
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the dimethylamino group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N,N-dimethylbenzo[b]thiophene-2-methanamine
- 5-Bromo-N,N-dimethylbenzo[b]thiophene-2-ethylamine
Uniqueness
5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride is unique due to the specific position of the ethylamine group on the benzo[b]thiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
22964-04-1 |
|---|---|
Formule moléculaire |
C12H15BrClNS |
Poids moléculaire |
320.68 g/mol |
Nom IUPAC |
2-(5-bromo-1-benzothiophen-3-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H14BrNS.ClH/c1-14(2)6-5-9-8-15-12-4-3-10(13)7-11(9)12;/h3-4,7-8H,5-6H2,1-2H3;1H |
Clé InChI |
GWRIEBWTOVUVEA-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC1=CSC2=C1C=C(C=C2)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


